(S)-3-Methoxy-1-butyne
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(3S)-3-methoxybut-1-yne |
InChI |
InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3/t5-/m0/s1 |
InChI Key |
IQZDPIFYYGRHQI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C#C)OC |
Canonical SMILES |
CC(C#C)OC |
Origin of Product |
United States |
The Fundamental Significance of Chirality in Chemical Sciences
Chirality, a term derived from the Greek word for hand, describes a fundamental property of molecules that are non-superimposable on their mirror images. mdpi.comresearchgate.net These mirror-image isomers, known as enantiomers, possess identical physical and chemical properties in an achiral environment but can exhibit profoundly different behaviors in the presence of other chiral entities. nih.govrsc.org This distinction is of paramount importance in the chemical and life sciences, as many biological systems, including enzymes and receptors, are inherently chiral. mdpi.comresearchgate.net Consequently, the two enantiomers of a chiral drug can have varied pharmacological effects, with one enantiomer potentially being therapeutic while the other may be inactive or even toxic. nih.govrsc.org The infamous case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, tragically underscored the critical need to control and understand chirality in drug development. mdpi.com This has led to stringent guidelines from regulatory bodies like the FDA, mandating the characterization and often the separation of enantiomers in pharmaceutical products. nih.govrsc.org
Strategic Utility of Alkynes As Versatile Synthetic Intermediates
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are exceptionally versatile building blocks in organic synthesis. fiveable.menumberanalytics.comnumberanalytics.com Their high degree of unsaturation, characterized by the presence of two π-bonds, makes them highly reactive and amenable to a wide array of chemical transformations. fiveable.menumberanalytics.com Alkynes can undergo various reactions, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. fiveable.menumberanalytics.comresearchgate.net The linear geometry of the sp-hybridized carbon atoms in the triple bond also imparts unique structural features to molecules containing this functional group. fiveable.me Terminal alkynes, with a hydrogen atom attached to a triply bonded carbon, are particularly valuable due to the acidity of this proton, which can be removed to form a nucleophilic acetylide anion. masterorganicchemistry.com This anion can then participate in carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. masterorganicchemistry.com The ability to transform alkynes into other functional groups, such as alkenes, alkanes, ketones, and aldehydes, further highlights their strategic importance in the synthesis of pharmaceuticals, natural products, and advanced materials. fiveable.menumberanalytics.comchemistryviews.org
Enantiomerically Enriched Methoxyalkynes As Privileged Chiral Building Blocks
Enantiomerically enriched methoxyalkynes are a specialized class of chiral building blocks that have gained significant traction in modern asymmetric synthesis. wikipedia.orgbuchler-gmbh.com These compounds combine the versatile reactivity of the alkyne functional group with a stereochemically defined methoxy-bearing chiral center. This unique combination allows for the transfer of chirality into new molecules, enabling the synthesis of complex targets with high levels of stereocontrol. The methoxy (B1213986) group can influence the reactivity and selectivity of the alkyne through steric and electronic effects, and it can also serve as a handle for further functionalization. The development of catalytic asymmetric methods for the synthesis of these valuable compounds is an active area of research, with approaches including the use of chiral catalysts and auxiliaries. organic-chemistry.orgrsc.orgacs.org The ability to access these building blocks in high enantiomeric purity is crucial for their application in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. buchler-gmbh.comorgsyn.org
The Unique Role and Research Significance of S 3 Methoxy 1 Butyne
Stereoselective Alkynylation Reactions for Chiral Propargylic Ethers
One of the most direct methods for constructing chiral propargylic systems is the carbon-carbon bond-forming reaction between an alkyne nucleophile and a carbonyl electrophile. The stereochemical outcome can be controlled by using either a chiral electrophile or a chiral catalyst.
This strategy involves the diastereoselective addition of an achiral alkynyl nucleophile to a chiral aldehyde. To synthesize this compound, a suitable precursor would be (S)-2-methoxypropanal. The addition of an ethynyl (B1212043) anion equivalent (e.g., from ethynylmagnesium bromide or lithium acetylide) to this chiral aldehyde would proceed via nucleophilic addition. The inherent chirality of the aldehyde influences the facial selectivity of the attack, leading to a mixture of diastereomeric propargylic alcohols. The degree of selectivity is governed by the steric and electronic properties of the aldehyde and the reaction conditions, as described by Cram's or Felkin-Anh models. The resulting diastereomeric alcohols would then require separation and subsequent O-methylation of the desired stereoisomer to yield the target ether. This approach, while straightforward, relies on the availability of the enantiopure aldehyde and may require chromatographic separation of diastereomers.
The catalytic asymmetric addition of alkynes to prochiral ketones is a powerful method for generating chiral tertiary propargylic alcohols. illinois.edu While this method produces tertiary alcohols and not the secondary ether of the target compound, the principles are fundamental to asymmetric alkynylation. Various catalytic systems have been developed for this purpose. For instance, dimethylzinc-mediated addition of terminal alkynes to unactivated ketones can be catalyzed by chiral salen ligands, yielding tertiary alcohols in good yields and enantioselectivities. scispace.com Similarly, Schiff-base amino alcohols derived from L-phenylglycine are effective ligands for the enantioselective addition of phenylacetylene (B144264) to aromatic ketones. organic-chemistry.org
A landmark achievement in this area is the development of catalyst systems that facilitate the addition of alkynylzinc reagents to a broad range of aldehydes and ketones with high enantioselectivity. illinois.edunih.gov For example, the combination of Ti(Oi-Pr)4 and BINOL derivatives catalyzes the reaction between alkynylzinc species and aldehydes or ketones, affording chiral propargylic alcohols in good yields and high enantiomeric excess (ee). illinois.edu
| Catalyst/Ligand System | Aldehyde/Ketone | Alkyne | Yield (%) | ee (%) | Reference |
| Zn(OTf)₂, (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | 82 | 99 | organic-chemistry.org |
| InBr₃, (R)-BINOL | Benzaldehyde | Phenylacetylene | 91 | 91 | organic-chemistry.org |
| Ti(Oi-Pr)₄, (S)-BINOL | Cyclohexanecarboxaldehyde | (Trimethylsilyl)acetylene | 95 | >99 | nih.govacs.org |
| RuCl₂(p-cymene)/(R,R)-Phebox | Benzaldehyde | Phenylacetylene | 98 | 98 | acs.org |
| Salen-Ti(IV) Complex | Acetophenone | Phenylacetylene | 75 | 86 | scispace.com |
Table 1: Representative Catalytic Systems for Asymmetric Alkynylation of Carbonyl Compounds.
Enantioselective Functionalization of Achiral Alkyne Derivatives
An alternative strategy involves the enantioselective transformation of an achiral alkyne, creating the stereocenter in the process. These methods are often highly atom-economical and catalytically efficient.
Catalytic asymmetric hydroalkoxylation involves the addition of an alcohol across a carbon-carbon multiple bond. thieme-connect.com For the synthesis of this compound, this would entail the intermolecular addition of methanol (B129727) to an achiral substrate like but-1-yne. This transformation is challenging due to potential issues with reactivity and selectivity. However, significant progress has been made in developing catalysts for the hydroalkoxylation of alkenes and allenes. acs.org For instance, chiral copper(II)-bis(oxazoline) (BOX) complexes have been used to catalyze the asymmetric cyclization of alkenols to form cyclic ethers with high enantioselectivity. acs.org The development of analogous intermolecular systems for simple alkynes remains an active area of research. A successful protocol would offer a direct and highly atom-economical route to chiral propargylic ethers from simple, readily available starting materials.
Enantioselective functionalization of a propargylic C-H bond represents a direct and powerful approach to chiral alkynes. nih.gov While oxyamination specifically introduces both an oxygen and a nitrogen functionality, related C-O bond-forming reactions at the propargylic position are highly relevant. Research groups have demonstrated that deprotonation of a metal-bound alkyne can generate an allenylmetal nucleophile, which can then be trapped by an electrophile. nih.gov Rendering this process enantioselective allows for the direct synthesis of α-chiral alkynes. For example, iridium catalysts have been used for the enantioselective and diastereodivergent allylation of propargylic C-H bonds. nih.gov The development of analogous methods using an oxygen electrophile would provide a novel pathway to chiral propargylic ethers like this compound.
Chiral Auxiliary-Mediated Approaches to Propargylic Ethers
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established strategy in asymmetric synthesis. numberanalytics.comjazindia.com
In the context of synthesizing this compound, an achiral carboxylic acid derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgsioc-journal.cn The resulting chiral imide can undergo diastereoselective α-alkylation or other modifications. A more direct approach involves attaching the auxiliary to an aldehyde and performing a diastereoselective alkynylation. For example, the addition of lithium acetylide to an aldehyde bearing a trans-2-phenyl-1-cyclohexanol (B1200244) auxiliary can proceed with high diastereoselectivity. wikipedia.org The auxiliary creates a chiral environment that biases the approach of the incoming nucleophile to one face of the carbonyl group.
Once the new stereocenter is set, the auxiliary is cleaved under specific conditions (e.g., hydrolysis or reduction) to release the chiral propargylic alcohol. This alcohol is then methylated (e.g., using sodium hydride and methyl iodide in a Williamson ether synthesis) to afford the final product, this compound. The chiral auxiliary can often be recovered and reused. wikipedia.org
| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (dr) | Reference |
| Evans Oxazolidinone | N-Acroyl Imide | Michael Addition | >99:1 | sioc-journal.cn |
| Camphorsultam | N-Acroyl Sultam | Diels-Alder | 95:5 | wikipedia.org |
| Pseudoephedrine | Amide | Alkylation | >95:5 | wikipedia.org |
| (R)-Pantolactone | Ester Enolate | Alkylation | 95% de | numberanalytics.com |
| N-tert-Butanesulfinamide | Imine | Alkynylation | >20:1 | acs.org |
Table 2: Examples of Chiral Auxiliaries and Their Effectiveness in Stereoselective Reactions.
Diastereoselective Strategies Employing Stoichiometric Chiral Auxiliaries
The use of stoichiometric chiral auxiliaries represents a classical and reliable approach to asymmetric synthesis. This strategy involves the temporary incorporation of a chiral molecule to a prochiral substrate, which directs the stereochemical outcome of a subsequent bond-forming reaction. The newly formed stereocenter is established in a diastereoselective manner, and the chiral auxiliary is subsequently removed.
For the synthesis of this compound, a plausible strategy involves the diastereoselective propargylation of an electrophile bearing a chiral auxiliary with a propargylating agent. A well-established class of chiral auxiliaries for such transformations are the N-tert-butylsulfinylimines, pioneered by Ellman. acs.org The addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines has been shown to proceed with high regio- and diastereoselectivity. acs.org A similar approach could be envisioned starting from an appropriate sulfinylimine.
Another relevant class of chiral auxiliaries are pyrroloimidazolones, which can be derived from amino acids like L-proline. chim.it These auxiliaries have been successfully employed in the diastereoselective N-propargylation, where the stereochemical outcome can be controlled by the choice of the epimeric form of the auxiliary. chim.it
A general representation of a diastereoselective propargylation using a chiral auxiliary is the reaction of an allenylzinc reagent with an enantiopure N-tert-butylsulfinylimine. This method has been utilized for the synthesis of homopropargylic amines with high diastereoselectivity. thieme-connect.com By analogy, a substrate containing a methoxy group could potentially be used to generate this compound after cleavage of the auxiliary. The diastereoselectivity in these reactions is often influenced by the formation of a six-membered ring transition state where the metal cation coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine, directing the nucleophilic attack to one face of the imine. acs.org
The reaction conditions, particularly the solvent, can have a profound impact on the diastereoselectivity. For instance, in the addition of propargylmagnesium bromide to sulfinyl imines, a complete reversal of diastereoselectivity has been observed when switching from a coordinating solvent like THF to a non-coordinating solvent like DCM. acs.org
Table 1: Examples of Diastereoselective Propargylation using Chiral Auxiliaries
| Chiral Auxiliary | Electrophile/Nucleophile System | Diastereomeric Ratio (d.r.) | Reference |
| N-tert-butylsulfinyl | Aryl sulfinyl imines + Propargylmagnesium bromide | >5:95 | acs.org |
| N-tert-butylsulfinyl | Phenyl tBS-imine + 1-trimethylsilyl allenylzinc bromide | >98:2 | thieme-connect.com |
| Pyrroloimidazolone | L-proline hydantoin (B18101) + TMS-propargyl bromide | High diastereoselectivity | chim.it |
Note: This table presents examples of diastereoselective propargylation reactions analogous to potential synthetic routes for this compound.
Auxiliary Cleavage and Recovery Methodologies
A crucial step in auxiliary-mediated synthesis is the efficient cleavage of the auxiliary from the product without racemization of the newly formed stereocenter, coupled with the potential for recovery and recycling of the auxiliary.
For N-tert-butylsulfinylamines, the sulfinyl group can be readily cleaved under mild acidic conditions. thieme-connect.com For instance, treatment with HCl in a protic solvent like methanol or ethanol (B145695) effectively removes the auxiliary. This mildness is critical to preserving the stereochemical integrity of the chiral amine product.
In the case of camphor-derived chiral auxiliaries used in cycloaddition reactions to form cycloheptanones, cleavage can be achieved using p-toluenesulfonic acid (p-TsOH) to yield the corresponding α-hydroxy cycloheptanone. frontiersin.org Similarly, oxazolidinone auxiliaries, which are widely used in asymmetric synthesis, can be removed under various conditions, including acidic or basic hydrolysis, reduction, or conversion to other functional groups. For example, a palladium-catalyzed carboetherification was used to install a chiral oxazolidine (B1195125) auxiliary, which was later cleaved under acidic conditions (TFA in methanol) after subsequent transformations. nih.govacs.org
The recovery of the chiral auxiliary is a key aspect for the economic viability of this synthetic strategy on a larger scale. Many modern chiral auxiliaries are designed for high recovery yields. For example, after acidic cleavage of the N-tert-butylsulfinyl group, the resulting sulfinamide can often be recovered.
Catalytic Asymmetric Synthesis Routes
Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to stoichiometric methods. The development of chiral transition metal catalysts has enabled a wide range of enantioselective transformations.
Transition Metal-Catalyzed Methods for Enantiocontrol
While direct rhodium-catalyzed asymmetric hydrogenation to form this compound is not prominently documented, a plausible route would involve the asymmetric hydrogenation of a prochiral ketone precursor, 1-methoxybut-3-yn-2-one. Rhodium complexes with chiral bisphosphine ligands, such as BINAP and its derivatives, are highly effective for the asymmetric hydrogenation of functionalized ketones. nih.gov
Another potential rhodium-catalyzed approach is the asymmetric hydroamination of alkynes. Recent studies have shown that chiral rhodium(III) cyclopentadienyl (B1206354) complexes can catalyze the enantiodivergent and atroposelective hydroamination of sterically hindered alkynes. nih.gov While this specific application is for the synthesis of atropisomers, the underlying principle of enantioselective addition across an alkyne could be adapted. Furthermore, rhodium-catalyzed [2+2+2] cycloadditions of diynes with monoynes have been used to construct axially chiral biaryls with high enantioselectivity. tcichemicals.com
Ruthenium catalysts have shown significant utility in the transformation of propargylic alcohols and their derivatives. A relevant transformation is the ruthenium-catalyzed enantioselective propargylic substitution of propargylic alcohols. snnu.edu.cn For instance, ruthenium complexes can catalyze the coupling of propargyl ethers with alcohols. nih.gov Specifically, chiral ruthenium(II) complexes with Josiphos ligands have been used in the C-C coupling of TIPS-protected propargyl ethers with primary alcohols, proceeding with excellent diastereo- and enantioselectivity. nih.gov These reactions often proceed through a ruthenium-allenylidene intermediate. snnu.edu.cn
A hypothetical route to this compound could involve the asymmetric transfer hydrogenation of the corresponding ketone, 1-methoxybut-3-yn-2-one, using a chiral ruthenium catalyst. Ruthenium complexes are well-known to be effective for the transfer hydrogenation of ketones.
Copper-catalyzed reactions represent one of the most direct and well-studied methods for the enantioselective synthesis of chiral propargylic ethers. The copper-catalyzed enantioselective propargylic etherification of propargylic esters with alcohols provides a powerful tool for accessing these compounds. exlibrisgroup.comacs.orgacs.org
In this methodology, a racemic propargylic ester is reacted with an alcohol, such as methanol, in the presence of a chiral copper catalyst. The catalyst is typically generated in situ from a copper(I) salt, like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), and a chiral ligand. Pybox (pyridine-bis(oxazoline)) ligands, particularly Me-Pybox, have been found to be highly effective for this transformation, affording the corresponding propargylic ethers in good to high yields and with excellent enantioselectivity. acs.orgacs.org The reaction is believed to proceed through a dicopper-acetylide complex. acs.org
This method is notable for its application to a variety of propargylic carbonates bearing different substituents at the propargylic position, including alkyl groups, and its use of simple alcohols as nucleophiles. acs.org
Table 2: Copper-Catalyzed Enantioselective Propargylic Etherification with Methanol
| Propargylic Carbonate Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl | 78 | 91 | acs.orgacs.org |
| 4-MeC₆H₄ | 85 | 92 | acs.orgacs.org |
| 4-MeOC₆H₄ | 80 | 91 | acs.orgacs.org |
| 4-ClC₆H₄ | 75 | 93 | acs.orgacs.org |
| 2-Naphthyl | 81 | 94 | acs.orgacs.org |
| Cyclohexyl | 83 | 90 | acs.org |
| n-Hexyl | 72 | 93 | acs.org |
Data extracted from studies on copper-catalyzed enantioselective propargylic etherification with methanol using a CuOTf/Me-Pybox catalytic system. acs.orgacs.org
Nickel-Catalyzed Processes
Nickel-catalyzed reactions have emerged as powerful tools for the formation of stereogenic centers. In the context of synthesizing this compound, enantioconvergent substitution reactions represent a highly effective strategy. nih.gov This approach typically involves the coupling of a racemic starting material, such as an α-substituted alkyl halide, with a nucleophile in the presence of a chiral nickel catalyst. The catalyst system preferentially activates one enantiomer of the racemic substrate for reaction, while the other enantiomer is either unreactive or undergoes in-situ racemization, allowing for a theoretical yield of up to 100% of the desired enantiomerically enriched product.
For instance, a plausible route could involve a racemic derivative like 3-chloro-1-butyne, which upon reaction with a methoxide (B1231860) source catalyzed by a chiral nickel complex, would yield the target molecule. The success of such transformations hinges on the design of the chiral ligand coordinating to the nickel center. Ligands like chiral bisoxazolines (BOX) and bisimidazolines (BIm) have shown remarkable efficacy in controlling the stereochemical outcome of nickel-catalyzed reactions. uzh.chnih.gov The amide group in related substrates has been shown to play a crucial role in stabilizing the nickel center, contributing to a well-defined stereochemical pathway. uzh.ch
Detailed research findings indicate that the choice of ligand, solvent, and silane (B1218182) reducing agent are critical for achieving high enantioselectivity. nih.gov A chiral bisimidazoline (BIm) ligand, for example, has been successfully used in the asymmetric reductive hydroarylation of vinyl amides, a process that forges a new stereocenter with high control. uzh.chnih.gov
Table 1: Representative Results for Nickel-Catalyzed Asymmetric Cross-Coupling The following data is representative of nickel-catalyzed asymmetric reactions on analogous substrates, illustrating the typical performance of such systems.
| Entry | Chiral Ligand | Aryl Halide Substituent | Yield (%) | ee (%) |
| 1 | Isoleucine-derived BIm (L15) | 2-methoxy | 72 | 89 |
| 2 | Isoleucine-derived BIm (L15) | 2-naphthyl | 75 | 84 |
| 3 | Isoleucine-derived BIm (L15) | 4-CN | 70 | 96 |
| 4 | Isoleucine-derived BIm (L15) | 4-F | 83 | 91 |
Organocatalytic Systems for Chiral Induction
Organocatalysis provides a metal-free alternative for asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. nih.gov For the synthesis of this compound, chiral induction could be achieved through various organocatalytic reactions, such as the asymmetric allylation or etherification of a suitable precursor.
A key strategy involves the use of chiral Brønsted acids or bases, or bifunctional catalysts that combine both functionalities. For example, chiral phosphoric acids or BINOL-derived catalysts can activate electrophiles and control the facial selectivity of a nucleophilic attack. beilstein-journals.org An organocatalytic approach might involve the asymmetric addition of a methoxy group to a precursor like but-3-yn-2-al or the asymmetric reduction of a ketone.
Research in organocatalysis has demonstrated high enantioselectivities in reactions like the aza-Morita–Baylis–Hillman (aza-MBH) reaction, where bifunctional acid-base organocatalysts promote domino reaction sequences with excellent stereocontrol. jst.go.jp The catalyst, often a derivative of BINOL or a chiral amine, creates a chiral environment around the substrate, directing the reaction pathway to favor one enantiomer. beilstein-journals.orgjst.go.jp
Table 2: Performance of Chiral Organocatalysts in Asymmetric Transformations The following data is based on the performance of organocatalysts in analogous asymmetric reactions, showcasing their potential for chiral induction.
| Entry | Catalyst Type | Reaction Type | Yield (%) | ee (%) |
| 1 | (R)-3,3'-Diphenyl-BINOL | Asymmetric Allylation | 75-94 | 90-99 |
| 2 | Aminophenol Derivative | N-phosphinoylimine Allylation | High | 76-98 |
| 3 | (S)-BINAP | aza-MBH Domino Reaction | <28 | <15 |
| 4 | (S)-3-(N-isopropyl-N-3-pyridinylaminomethyl)BINOL | aza-MBH Domino Reaction | up to 60 | up to 93 |
Kinetic and Dynamic Kinetic Resolution Techniques for Enantiomeric Enrichment
When a racemic mixture of a precursor alcohol (e.g., but-3-yn-2-ol) or the final product is obtained, resolution techniques can be employed to isolate the desired (S)-enantiomer.
Kinetic Resolution (KR) involves the enantioselective reaction of a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. bath.ac.ukscispace.com This allows for the separation of the unreacted, enantiomerically enriched substrate from the product. However, the maximum theoretical yield for the recovered substrate is 50%. princeton.edu Lipases are commonly used biocatalysts for the acylative kinetic resolution of secondary alcohols, providing access to both the acylated product and the unreacted alcohol in high enantiomeric excess. researchgate.net
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by coupling the enantioselective reaction with in-situ racemization of the slower-reacting enantiomer. princeton.eduacs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. acs.org Chemoenzymatic DKR is a particularly powerful approach, combining a metal catalyst for racemization with an enzyme for the stereoselective transformation. acs.orgnih.gov
For a substrate like a secondary propargylic alcohol, a ruthenium or palladium complex can serve as the racemization catalyst, while an enzyme like Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozyme-435) performs the irreversible, enantioselective acylation. acs.org This combination has been successfully applied to a wide range of secondary alcohols, affording the corresponding esters in high yield and enantiomeric excess. nih.gov
Table 3: Comparison of Catalyst Systems in Dynamic Kinetic Resolution of Secondary Alcohols The following data is representative of DKR of analogous secondary alcohols, highlighting the efficiency of chemoenzymatic systems.
| Entry | Racemization Catalyst | Resolution Catalyst | Substrate Type | Yield (%) | ee (%) |
| 1 | [Ru(p-cymene)Cl₂]₂/Ligand | Lipase TL | α-Hydroxy Ketone | High | High |
| 2 | Pd(0)-AmP-MCF | Novozyme-435 | Primary Benzylic Amine | High | Excellent |
| 3 | Methoxy-Substituted Shvo Analogue | Novozyme-435 | Primary Amine | High | Excellent |
| 4 | NHC–Pd complex | Porcine Pancreatic Lipase | Allenic Alcohol | 70-87 | 66-89 |
Strategies for Stereocontrolled Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds with control over stereochemistry is a cornerstone of modern synthetic chemistry. This compound is a substrate well-suited for several such powerful reactions.
Cross-coupling reactions are fundamental transformations that forge carbon-carbon bonds, often utilizing a transition metal catalyst. nih.gov The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly relevant for this compound. dovepress.comlibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. dovepress.com The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. dovepress.com
While specific examples detailing the use of this compound in Sonogashira reactions are not extensively documented in a survey of scientific literature, the reaction is widely applied to terminal alkynes. The reactivity of this substrate can be inferred from studies on closely related chiral synthons. For instance, research on the synthesis of optically active 4-benzyloxy-3-hydroxy-1-butyne, a structural analogue, demonstrated its successful cross-coupling with various aromatic halides. clockss.org Such reactions illustrate the utility of chiral propargyl-type synthons in creating complex chiral molecules. clockss.org
| Aryl Halide Partner | Catalyst System | Solvent | Yield of Coupled Product | Reference |
|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄, CuI | Et₂NH | Good | clockss.org |
| 4-Iodoanisole | Pd(PPh₃)₄, CuI | Et₂NH | Good | clockss.org |
| 1-Iodonaphthalene | Pd(PPh₃)₄, CuI | Et₂NH | Satisfactory | clockss.org |
*This table is illustrative, based on the reactions of the analogue 4-benzyloxy-3-hydroxy-1-butyne, as direct data for this compound is not detailed in the cited literature.
The Heck and Stille reactions, other pillars of palladium-catalyzed cross-coupling, are also theoretically applicable but are more commonly used for coupling alkenes and organostannanes, respectively. The direct use of an alkyne like this compound in a standard Heck or Stille protocol is less common than its application in Sonogashira coupling.
Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgbeilstein-journals.org This reaction is a powerful tool for C-C bond formation. However, the substrate for a classical Michael addition must be an "activated" system, where an electron-withdrawing group (like a ketone, ester, or nitrile) is conjugated with a carbon-carbon multiple bond, rendering the β-carbon electrophilic. nih.govacs.org
This compound is a terminal, "unactivated" alkyne. It lacks the requisite electron-withdrawing group in conjugation with its triple bond. nih.govacs.org Therefore, it is not a suitable electrophile for standard conjugate addition reactions. Nucleophilic attack on this molecule would preferentially occur via deprotonation of the acidic terminal alkyne proton by a strong base. Consequently, the application of this compound as an electrophile in conjugate addition reactions is not a reported or mechanistically favorable strategy.
Enyne metathesis is a powerful bond-reorganization reaction catalyzed by metal carbenes, typically ruthenium-based, that occurs between an alkene and an alkyne to produce a 1,3-diene. organic-chemistry.orguwindsor.ca The reaction can be performed in an intermolecular fashion (cross-enyne metathesis) or intramolecularly (ring-closing enyne metathesis, RCEYM), the latter being a valuable method for constructing cyclic systems. organic-chemistry.orgacs.org
Theoretically, this compound is an ideal candidate for the alkyne component in cross-enyne metathesis. This would allow for the stereocontrolled introduction of the 1-methoxypropyl group into a newly formed, highly functionalizable 1,3-diene. The diene products of metathesis are themselves versatile intermediates, for example, in Diels-Alder reactions. acs.org Despite this synthetic potential, specific examples of enyne metathesis utilizing this compound as the alkyne partner are not prominent in the surveyed literature. A related transformation, hydrogenative metathesis, has been shown to convert enynes into cycloalkenes, representing a different reaction pathway from conventional enyne metathesis. acs.orgnih.gov
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org A prominent example is the Huisgen 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a "dipolarophile" to form a five-membered heterocycle. ijrpc.comacs.org Terminal alkynes, such as this compound, are excellent dipolarophiles in these reactions. ijrpc.com
The reaction of this compound with a 1,3-dipole (e.g., an azide (B81097) to form a triazole, or a nitrile oxide to form an isoxazole) would generate a heterocyclic ring bearing a chiral methoxy-substituted side chain. The stereocenter adjacent to the reacting alkyne could potentially influence the facial selectivity of the cycloaddition, leading to diastereomeric products. This makes the reaction a potential route for asymmetric synthesis of complex heterocyclic structures. While the general reaction is well-established, specific studies detailing the diastereoselectivity of cycloadditions with this compound are not widely reported. However, studies on diastereoselective nitrile oxide cycloadditions with other chiral alkenes bearing allylic oxygen substituents have demonstrated that high levels of stereocontrol are achievable. nih.gov
Utilization in Stereoselective Functional Group Transformations
Beyond C-C bond formation, the alkyne moiety of this compound is a versatile functional group that can be transformed stereoselectively.
The addition of an H-X molecule across a carbon-carbon triple bond, known as hydrofunctionalization, is a direct and atom-economical method for synthesizing functionalized alkenes. rsc.org For an unsymmetrical alkyne like this compound, a key challenge is controlling the regioselectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov). nih.gov The stereoselectivity of the addition (syn or anti) is also a critical consideration.
Transition metal catalysis, using elements such as cobalt, iron, or nickel, has been instrumental in developing selective hydrofunctionalization reactions, including hydrosilylation and hydroamination. nih.govresearchgate.netresearchgate.net The propargylic methoxy group in this compound could act as a coordinating or directing group, influencing the regiochemical outcome of the metal-catalyzed addition. For example, in a hydration reaction to form an enol that tautomerizes to a ketone, the methoxy group could direct the addition to favor either the ketone at the C-2 or C-3 position. Despite the significant research into alkyne hydrofunctionalization, detailed studies focusing specifically on the stereoselective hydration or other hydrofunctionalizations of this compound are not extensively reported in the scientific literature.
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The elucidation of reaction mechanisms in asymmetric transformations is crucial for optimizing reaction conditions and designing more efficient and selective catalysts. acs.org For reactions involving this compound, a combination of experimental studies and computational methods, such as Density Functional Theory (DFT) calculations, are employed to map out the potential energy surfaces of reaction pathways. acs.orgacs.org These investigations help in identifying key intermediates and transition states, thereby providing a detailed picture of how chirality is transferred and how the final stereochemical outcome is determined. acs.orgresearchgate.net
Asymmetric transformations often proceed through complex catalytic cycles. acs.org For instance, in metal-catalyzed reactions, the mechanism may involve steps such as oxidative addition, reductive elimination, and migratory insertion. acs.org The specific nature of the catalyst, including the metal center and the chiral ligands, plays a pivotal role in dictating the course of these steps and, consequently, the enantioselectivity of the reaction. acs.org The study of reaction kinetics and the isolation or spectroscopic detection of intermediates can provide experimental validation for proposed mechanisms. acs.org
Analysis of Factors Governing Stereoselectivity
The stereoselectivity of a reaction is a critical aspect of asymmetric synthesis, and it is influenced by a multitude of interconnected factors. rsc.org A thorough analysis of these factors is essential for achieving high levels of enantiomeric or diastereomeric excess in reactions involving this compound.
Catalyst Design and Ligand Effects
The design of chiral catalysts and the nature of the ligands employed are arguably the most significant factors in controlling stereoselectivity in asymmetric catalysis. sfu.casfu.ca Chiral ligands coordinate to a metal center, creating a chiral environment that can differentiate between the prochiral faces of a substrate or competing reaction pathways. acs.org The steric and electronic properties of the ligand can be systematically varied to fine-tune the selectivity of a reaction. rsc.org For example, bidentate and tridentate ligands can form rigid chelate structures with the metal, which can significantly restrict the conformational freedom of the catalytic complex and enhance stereochemical control. sfu.casfu.ca The development of novel ligand architectures, including those with C2-symmetry or planar chirality, has been instrumental in advancing the field of asymmetric synthesis. sfu.ca The choice of the metal itself also has a profound impact, as different metals can exhibit distinct coordination geometries and reactivity profiles. acs.org
Substrate Control and Chiral Recognition
In reactions where the substrate itself is chiral, such as this compound, the inherent chirality of the molecule can influence the stereochemical outcome of a reaction. This phenomenon, known as substrate control, arises from the differential energetic barriers for the approach of a reagent to the diastereotopic faces of the chiral substrate. diva-portal.org The concept of chiral recognition, where a chiral catalyst or reagent selectively interacts with one enantiomer of a racemic substrate or one face of a prochiral substrate, is fundamental to asymmetric synthesis. researchgate.netmdpi-res.com The interplay between substrate control and catalyst control can be complex, leading to either matched or mismatched scenarios where the inherent stereochemical preference of the substrate either reinforces or opposes that of the catalyst. rsc.org Understanding these interactions is crucial for predicting and controlling the diastereoselectivity of a reaction. pageplace.de
Solvent Effects and Reaction Environment
The solvent is not merely an inert medium but can play an active role in influencing the stereoselectivity of a reaction. rsc.orgresearchgate.net Solvent molecules can solvate the catalyst, substrate, and transition states to different extents, thereby altering their relative energies and influencing the reaction pathway. rsc.org In some cases, specific solvent-solute interactions, such as hydrogen bonding, can stabilize a particular transition state geometry, leading to enhanced stereoselectivity. rsc.org The polarity, viscosity, and coordinating ability of the solvent are all important parameters to consider. researchgate.net Furthermore, running reactions under solvent-free or highly concentrated conditions has emerged as a strategy in green chemistry, which can sometimes lead to improved selectivity and reactivity. nih.gov However, the absence of a solvent can also lead to unpredictable changes in the reaction medium as the reaction progresses. nih.gov
Understanding Diastereoselective and Enantioselective Induction Pathways
The formation of a new stereocenter in a molecule that already contains one or more stereocenters leads to the formation of diastereomers. The selective formation of one diastereomer over another is known as diastereoselective induction. sathyabama.ac.in In the context of reactions involving this compound, the existing stereocenter at the 3-position can direct the stereochemical outcome of reactions at other positions in the molecule. Models such as Cram's rule and the Felkin-Anh model are often used to rationalize the observed diastereoselectivity in nucleophilic additions to carbonyl groups adjacent to a stereocenter. sathyabama.ac.in
Enantioselective induction, on the other hand, refers to the preferential formation of one enantiomer over the other in a reaction that creates a new stereocenter in a prochiral substrate. rsc.org This is typically achieved through the use of a chiral catalyst, reagent, or auxiliary. diva-portal.org The pathways for enantioselective induction often involve the formation of diastereomeric transition states, where the energy difference between these transition states determines the enantiomeric excess of the product. sathyabama.ac.in
Transition State Analysis for Chirality Transfer
The transfer of chirality from a chiral entity (such as a catalyst or a chiral center within the substrate) to the product occurs at the transition state of the stereodetermining step. researchgate.netunibo.it Analyzing the geometry and energy of these transition states is therefore crucial for understanding the mechanism of chirality transfer. unibo.it Computational methods, particularly DFT, have become powerful tools for modeling transition state structures. unibo.it These calculations can provide insights into the key non-covalent interactions, such as steric repulsion and hydrogen bonding, that are responsible for the observed stereoselectivity. acs.org By comparing the energies of competing diastereomeric transition states, it is possible to predict the major stereoisomer that will be formed in a reaction. unibo.it This theoretical understanding can then guide the rational design of more selective catalysts and reaction conditions. acs.org
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds. For chiral molecules like (S)-3-Methoxy-1-butyne, specialized NMR techniques are indispensable for the assignment of absolute stereochemistry and the assessment of enantiomeric purity.
The Mosher ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines. nih.govnih.govumn.edu This technique involves the derivatization of the chiral substrate with the enantiomerically pure Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. nih.govnih.gov The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation, leading to distinct anisotropic effects on the proton chemical shifts of the substrate in the two diastereomers. nih.govoregonstate.edu
By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a difference in chemical shifts (Δδ^SR^ = δS - δR) can be calculated for the protons near the stereocenter. oregonstate.edu A consistent pattern of positive and negative Δδ^SR^ values on either side of the stereogenic center allows for the assignment of the absolute configuration. nih.gov
For a hypothetical Mosher ester analysis of a precursor alcohol to this compound, the following data illustrates the expected outcome:
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ^SR^ (ppm) |
| H-2 | 2.50 | 2.45 | -0.05 |
| H-4 (CH₃) | 1.40 | 1.48 | +0.08 |
| OCH₃ | 3.40 | 3.42 | +0.02 |
This is a hypothetical data table for illustrative purposes.
In this hypothetical example, the negative Δδ^SR^ for the proton on one side of the chiral center and positive values for the protons on the other side would allow for the definitive assignment of the (S) configuration.
Two-dimensional (2D) NMR spectroscopy provides further structural detail by revealing correlations between different nuclei within the molecule. sdsu.eduemerypharma.comprinceton.eduharvard.edu For this compound, key 2D NMR experiments include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com A COSY spectrum of this compound would show a cross-peak between the methine proton (H-3) and the methyl protons (H-4), as well as between the acetylenic proton (H-1) and the methine proton (H-3), confirming the connectivity of the carbon backbone.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached. sdsu.eduemerypharma.comresearchgate.net An HSQC spectrum is invaluable for unambiguously assigning the ¹³C NMR spectrum. For this compound, the HSQC would show correlations between H-1 and C-1, H-3 and C-3, H-4 and C-4, and the methoxy (B1213986) protons with the methoxy carbon.
A representative table of expected NMR data for this compound is provided below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation |
| C-1 | ~2.4 | ~84 | H-3 | C-1 |
| C-2 | - | ~70 | - | - |
| C-3 | ~4.1 | ~58 | H-1, H-4 | C-3 |
| C-4 | ~1.4 | ~22 | H-3 | C-4 |
| OCH₃ | ~3.3 | ~56 | - | OCH₃ |
Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Chiroptical Methods: Optical Rotation and Circular Dichroism (CD) Spectroscopy
Chiroptical techniques are highly sensitive to the stereochemistry of a molecule and are based on the differential interaction of chiral substances with polarized light.
Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light, temperature, and solvent. For this compound, a non-zero specific rotation would be expected, with the sign and magnitude being unique to this enantiomer.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgyoutube.comarxiv.org A CD spectrum provides information about the electronic transitions within the molecule and their chiral environment. While the alkyne chromophore itself has weak electronic transitions in the accessible UV region, the chiral center in this compound would induce a CD signal, offering a spectroscopic fingerprint of its absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute stereochemistry through empirical rules or theoretical calculations. nih.gov
X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govmdpi.commdpi.comnih.gov Since this compound is a low-melting solid or liquid at room temperature, it is not directly suitable for single-crystal X-ray analysis. sigmaaldrich.com However, it is possible to prepare a crystalline derivative by reacting it with a suitable achiral or chiral reagent.
The resulting crystalline solid can then be subjected to X-ray diffraction analysis. By solving the crystal structure, the precise spatial arrangement of all atoms in the molecule can be determined. The inclusion of an atom with anomalous dispersion, often a heavier atom, allows for the unambiguous determination of the absolute configuration. rsc.org
Advanced Mass Spectrometry Techniques for Structural Elucidation and Purity
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, confirming its molecular formula (C₅H₈O).
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. miamioh.eduscispace.comcore.ac.ukmdpi.com By inducing fragmentation of the parent ion, a characteristic fragmentation spectrum is produced that can be used for structural confirmation. Predicted fragmentation pathways for this compound would likely involve cleavage of the C-C and C-O bonds adjacent to the chiral center.
A table of plausible mass fragments for this compound is presented below:
| m/z | Proposed Fragment |
| 84 | [M]⁺ |
| 69 | [M - CH₃]⁺ |
| 53 | [M - OCH₃]⁺ |
| 45 | [CH₃OCHCH₃]⁺ |
This table represents predicted fragments and would require experimental verification.
Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
While the aforementioned spectroscopic techniques are crucial for determining the absolute configuration, chromatographic methods are the primary means of assessing the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. uhplcs.comsigmaaldrich.com For small alkynes like this compound that lack a strong UV chromophore, derivatization with a UV-active group or the formation of a metal complex can be employed to facilitate detection. nih.govnih.govresearchgate.net By analyzing a sample of this compound on a suitable chiral HPLC column, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess.
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. gcms.czchemrxiv.org A chiral stationary phase is incorporated into the GC column, allowing for the separation of the enantiomers based on differential interactions as they pass through the column. The high resolution of capillary GC makes it an excellent method for determining the enantiomeric excess of this compound.
Future Perspectives and Emerging Research Avenues for S 3 Methoxy 1 Butyne
Innovations in Highly Efficient and Sustainable Asymmetric Synthesis Strategies
The development of highly efficient and sustainable methods for producing enantiomerically pure compounds is a cornerstone of modern organic chemistry. Future research on (S)-3-Methoxy-1-butyne is expected to focus on novel asymmetric synthesis strategies that improve upon existing methods in terms of yield, enantioselectivity, and environmental impact. Key areas of innovation include the use of earth-abundant metal catalysts, organocatalysis, and biocatalysis.
For instance, asymmetric transfer hydrogenation or dynamic kinetic resolution of the corresponding racemic alcohol, followed by methylation, represents a promising route. Advances in catalyst design, particularly those involving iron, copper, or manganese, are anticipated to provide greener alternatives to traditional platinum-group metal catalysts. Biocatalytic approaches, utilizing enzymes such as lipases or dehydrogenases, could offer unparalleled selectivity under mild reaction conditions, minimizing waste and energy consumption.
Table 1: Comparison of Potential Asymmetric Synthesis Strategies for this compound
| Synthesis Strategy | Catalyst/Reagent Type | Potential Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Alkynylation | Chiral Ligand-Metal Complex (e.g., Zn, Cu) | High enantioselectivity, direct C-C bond formation. | Development of new, more efficient chiral ligands. |
| Kinetic Resolution | Lipase (B570770) Enzymes | High selectivity, mild conditions, green solvent compatibility. | Enzyme screening and engineering for substrate specificity. |
| Dynamic Kinetic Resolution | Chemoenzymatic (Enzyme + Metal Catalyst) | Theoretical 100% yield of the desired enantiomer. | Catalyst compatibility and optimization of reaction conditions. |
Exploration of Novel Reactivity and Unprecedented Transformations of the Alkyne Moiety
The terminal alkyne functionality in this compound is a versatile handle for a wide array of chemical transformations. Future research will likely uncover novel reactivity patterns and unprecedented transformations, expanding its synthetic utility. While classical alkyne reactions like cycloadditions, hydrofunctionalizations, and cross-coupling reactions will continue to be important, emerging areas such as C-H functionalization and metallaphotoredox catalysis are expected to open new avenues.
The exploration of gold or platinum-catalyzed cycloisomerization reactions of derivatives of this compound could lead to the stereoselective synthesis of complex heterocyclic frameworks. Furthermore, the development of new "click" reactions involving the alkyne moiety could facilitate its use in bioconjugation and materials science. The influence of the adjacent chiral methoxy (B1213986) group on the regioselectivity and stereoselectivity of these transformations will be a key area of investigation. The reactivity of alkynes is a subject of ongoing research, with electrophilic additions being a common pathway. msu.edu
Integration into Automated Synthesis Platforms and Continuous Flow Chemistry
The integration of this compound into automated synthesis platforms and continuous flow chemistry setups represents a significant step towards more efficient and safer chemical manufacturing. mt.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govresearchgate.net
The synthesis of this compound or its subsequent transformation can be designed as a multi-step continuous process, minimizing manual handling and purification steps. nih.gov For example, a flow reactor could be used for a hazardous alkynylation step, followed by an in-line purification, and then a subsequent functionalization reaction in a second reactor. This approach not only improves efficiency and reproducibility but also allows for rapid reaction optimization and scale-up. acs.org The use of real-time analytical techniques, such as in-situ FTIR spectroscopy, can provide immediate feedback for process control and optimization. labcluster.com
Table 2: Potential Advantages of Flow Chemistry for Syntheses Involving this compound
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. |
| Control | Difficult to maintain precise temperature and mixing control. | Superior control over temperature, pressure, and residence time. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is often achieved by running the process for a longer time ("scaling out"). |
| Efficiency | May require isolation and purification of intermediates. | Potential for "telescoping" multiple reaction steps, reducing waste and cycle time. tue.nl |
Development of Next-Generation Chiral Building Blocks with Enhanced Modularity
This compound is a valuable chiral building block, and future research will focus on leveraging its structure to develop next-generation building blocks with enhanced modularity. takasago.comsigmaaldrich.com Modularity refers to the ability to easily and systematically modify a core structure to generate a diverse library of compounds with different properties. rsc.orgresearchgate.net
The two functional handles of this compound—the terminal alkyne and the chiral methoxy group—can be independently or sequentially modified. The alkyne can be elaborated using a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The methoxy group, which can be considered a protected hydroxyl group, could be deprotected and functionalized to introduce further diversity. This dual functionality allows for the creation of a wide range of more complex chiral synthons for use in medicinal chemistry and materials science.
Contribution to Sustainable Chemistry and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. This compound is poised to contribute significantly to this area. The development of catalytic, atom-economical transformations of this building block will be a key research focus. For example, catalytic reactions that avoid the use of stoichiometric reagents can significantly reduce waste generation.
Furthermore, the use of this compound in chemoenzymatic synthesis represents a promising green methodology. rsc.org Combining the selectivity of enzymes with the versatility of chemical catalysts can lead to highly efficient and environmentally benign synthetic routes. The potential for synthesizing this compound from renewable feedstocks is another area that could enhance its green credentials. As the chemical industry moves towards a more sustainable future, the demand for versatile and sustainably produced chiral building blocks like this compound is expected to grow.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3-Methoxy-1-butyne, and how can enantiomeric purity be ensured?
- Methodological Answer : A common approach involves nucleophilic substitution using propargyl bromide derivatives under basic conditions (e.g., potassium carbonate in acetone). To achieve enantiomeric purity, chiral resolution techniques such as chiral column chromatography (e.g., Chiralpak® IA/IB) or enzymatic kinetic resolution should be employed. For example, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can yield high enantiomeric excess (ee >95%) . Post-synthesis, validate purity via ¹H/¹³C NMR (e.g., δ4.7 for alkyne protons) and FT-IR (C≡C stretch at ~2,125 cm⁻¹) .
Q. How can the structural integrity of this compound be confirmed under varying experimental conditions?
- Methodological Answer : Stability studies should be conducted under thermal (e.g., 25–100°C), acidic/basic (pH 1–13), and oxidative (e.g., H₂O₂ exposure) conditions. Monitor degradation via GC-MS or HPLC coupled with UV/Vis detection. For example, NIST-standardized spectral libraries can cross-reference molecular fingerprints . Structural integrity in solution can be assessed using dynamic light scattering (DLS) or circular dichroism (CD) for chiral stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous alkynes (e.g., trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene ). Key precautions include:
- Use of fume hoods and flame-resistant PPE (nitrile gloves, lab coat).
- Emergency measures: Rinse eyes/skin with water for 15 minutes if exposed; consult poison control for ingestion .
- Store in inert atmospheres (argon) at –20°C to prevent polymerization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and regioselectivity in Sonogashira or Click reactions. Compare HOMO/LUMO energies with substrates (e.g., aryl halides) to predict activation barriers. Validate with experimental kinetic data (e.g., rate constants from in situ FT-IR monitoring) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in enantioselective synthesis?
- Methodological Answer : Systematic meta-analysis of reaction parameters (e.g., catalyst loading, solvent polarity) is essential. For example, Pd(PPh₃)₄ vs. Cu(I)-bis(oxazoline) catalysts may show divergent enantioselectivity due to steric effects. Use Design of Experiments (DoE) to isolate variables and apply ANOVA for statistical significance . Reproduce conflicting studies under controlled conditions (e.g., humidity, oxygen levels) to identify environmental biases .
Q. How does the methoxy group in this compound influence its electronic and steric properties in supramolecular assemblies?
- Methodological Answer : Conduct X-ray crystallography to analyze bond angles/distances (e.g., C–O–C linkage). Compare with analogs (e.g., 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid ) using Hirshfeld surface analysis. Electrostatic potential maps from DFT can quantify electron-withdrawing/donating effects. Experimentally, UV-Vis titration with host molecules (e.g., cyclodextrins) quantifies binding constants (Ka) via Benesi-Hildebrand plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
